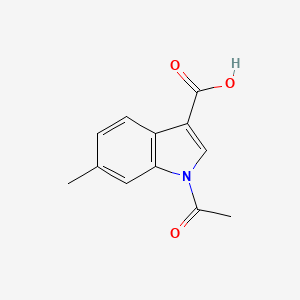

1-Acetyl-6-methylindole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-acetyl-6-methylindole-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-9-10(12(15)16)6-13(8(2)14)11(9)5-7/h3-6H,1-2H3,(H,15,16) |

InChI Key |

ICLHAQHPVRKIOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C(=O)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 6 Methylindole 3 Carboxylic Acid and Analogues

Historical and Classical Approaches to Indole (B1671886) Synthesis

The construction of the indole nucleus has been a subject of extensive research for over a century, leading to the development of several named reactions that have become fundamental in heterocyclic chemistry. These methods, while sometimes limited by harsh reaction conditions or the lack of regioselectivity, form the bedrock of indole synthesis.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for synthesizing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgalfa-chemistry.com

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org

For the synthesis of the 6-methylindole-3-carboxylic acid core, a potential route would involve the reaction of (4-methylphenyl)hydrazine with a carbonyl compound that can provide the C2 and C3 atoms with the desired carboxylic acid functionality at the C3 position. A significant challenge is that the traditional Fischer synthesis using pyruvic acid derivatives leads to indole-2-carboxylic acids. alfa-chemistry.com

To achieve a C3-carboxylic acid, a dicarbonyl compound such as the monosodium salt of α-ketoglutaric acid could be employed. The reaction would proceed as follows:

Hydrazone Formation: (4-methylphenyl)hydrazine reacts with the monosodium salt of α-ketoglutaric acid to form the corresponding hydrazone.

Cyclization: Treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride) would induce cyclization.

Aromatization: Subsequent loss of ammonia and aromatization would yield 6-methylindole-3-acetic acid.

Oxidation: The acetic acid side chain at C3 would then need to be oxidized to a carboxylic acid.

Alternatively, the 6-methylindole (B1295342) core could be synthesized first, followed by direct carboxylation at the C3 position. The final step in either variation would be the N-acetylation of the indole nitrogen.

| Parameter | Description |

|---|---|

| Starting Materials | Arylhydrazine and an aldehyde or ketone |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) wikipedia.org |

| Key Intermediate | Arylhydrazone |

| Key Transformation | wikipedia.orgwikipedia.org-sigmatropic rearrangement |

The Madelung synthesis, developed in 1912, is an intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce an indole. This method is particularly useful for the preparation of 2-alkinylindoles.

The reaction mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that eliminates water to form the indole ring.

To apply this method to the synthesis of 6-methylindole-3-carboxylic acid, one would need to start with an appropriately substituted N-acyl-o-toluidine. A plausible starting material would be N-(2,4-dimethylphenyl)acetamide. The high temperatures and strongly basic conditions required for the Madelung cyclization, however, are not conducive to the direct presence of a carboxylic acid group.

A potential synthetic sequence could be:

Cyclization: N-(2,4-dimethylphenyl)acetamide is treated with a strong base like sodium ethoxide at high temperatures to yield 2,6-dimethylindole.

Functionalization: The resulting indole would then need to be functionalized at the C3 position to introduce the carboxylic acid group. This could be achieved through methods like the Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation.

N-Acetylation: The final step would be the acetylation of the indole nitrogen.

| Parameter | Description |

|---|---|

| Starting Material | N-acyl-o-toluidine |

| Reagent | Strong base (e.g., sodium ethoxide, potassium ethoxide) |

| Conditions | High temperature (200-400 °C) |

| Key Transformation | Intramolecular cyclization of a benzylic carbanion onto an amide |

The Reissert indole synthesis is a method to produce indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org This reaction characteristically yields indole-2-carboxylic acids. wikipedia.orgresearchgate.net

The mechanism begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a base to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized, typically using zinc in acetic acid, to give the indole-2-carboxylic acid. wikipedia.org

To synthesize a 6-methylindole derivative using this method, the starting material would be 4-methyl-2-nitrotoluene. The reaction would proceed as follows:

Condensation: 4-methyl-2-nitrotoluene is condensed with diethyl oxalate using a base such as potassium ethoxide. wikipedia.org

Reductive Cyclization: The resulting pyruvate (B1213749) derivative is then treated with a reducing agent like zinc in acetic acid to effect reduction of the nitro group and subsequent cyclization to form 6-methylindole-2-carboxylic acid. wikipedia.org

A major drawback of the Reissert synthesis for the target molecule is that it directly leads to an indole-2-carboxylic acid, not the desired 3-carboxylic acid isomer. researchgate.net To obtain the target molecule, a multi-step process would be required after the initial synthesis, involving decarboxylation of the 2-carboxylic acid, followed by introduction of a carboxylic acid group at the C3 position and subsequent N-acetylation.

| Parameter | Description |

|---|---|

| Starting Materials | ortho-nitrotoluene and diethyl oxalate wikipedia.org |

| Reagents | Base (e.g., potassium ethoxide), reducing agent (e.g., Zn/acetic acid) wikipedia.org |

| Primary Product | Indole-2-carboxylic acid wikipedia.org |

| Key Transformations | Claisen condensation followed by reductive cyclization wikipedia.org |

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.orgdrugfuture.com The reaction is typically carried out at high temperatures and can be catalyzed by the aniline hydrobromide formed in situ.

The mechanism involves the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline. Subsequent electrophilic cyclization and aromatization yield the indole product. wikipedia.org

Due to the nature of the starting materials and the reaction mechanism, the Bischler synthesis is primarily suited for the synthesis of 2-aryl or 2-alkyl substituted indoles. wikipedia.org It is not a direct or practical method for preparing indoles with a carboxylic acid group at the C3 position and no substituent at the C2 position. Therefore, its application to the synthesis of 1-acetyl-6-methylindole-3-carboxylic acid is not straightforward and would require significant modification or a multi-step functional group transformation strategy after the formation of a differently substituted indole core.

| Parameter | Description |

|---|---|

| Starting Materials | α-halo- or α-hydroxy-ketone and an arylamine drugfuture.com |

| Conditions | Heating with excess arylamine wikipedia.org |

| Primary Product | 2-substituted indoles drugfuture.com |

| Key Intermediate | α-arylamino ketone drugfuture.com |

The Bartoli indole synthesis is a versatile method for the preparation of substituted indoles, particularly those with substituents at the 7-position. wikipedia.org The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com

The mechanism is thought to involve the addition of the Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring. onlineorganicchemistrytutor.com A key requirement for the success of the reaction is the presence of a substituent at the ortho position of the nitroarene. wikipedia.org

To synthesize the 6-methylindole core via the Bartoli synthesis, a potential starting material would be 2,4-dimethylnitrobenzene. The challenge would be to select a vinyl Grignard reagent that allows for the introduction of the 3-carboxylic acid group. A possible approach could utilize a protected β-bromoacrylic acid derivative to form the corresponding Grignard reagent.

The proposed sequence would be:

Grignard Reaction: 2,4-dimethylnitrobenzene is reacted with three equivalents of a vinyl Grignard reagent derived from a protected β-bromoacrylic acid ester.

Cyclization and Aromatization: The reaction mixture is worked up to induce cyclization and aromatization, yielding the ethyl ester of 6-methylindole-3-carboxylic acid.

Hydrolysis and Acetylation: The ester is then hydrolyzed to the carboxylic acid, followed by N-acetylation.

| Parameter | Description |

|---|---|

| Starting Materials | ortho-substituted nitroarene and a vinyl Grignard reagent wikipedia.org |

| Stoichiometry | Three equivalents of the Grignard reagent are typically required wikipedia.org |

| Key Transformation | wikipedia.orgwikipedia.org-sigmatropic rearrangement onlineorganicchemistrytutor.com |

| Advantage | Effective for the synthesis of sterically hindered indoles, especially 7-substituted indoles wikipedia.org |

The Nenitzescu indole synthesis, reported in 1929, is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com

The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence to form the 5-hydroxyindole. wikipedia.org The substitution pattern on the final indole product is determined by the substituents on both the benzoquinone and the enamine starting materials.

For the synthesis of a 6-methylindole derivative, one would need to start with a methyl-p-benzoquinone. The reaction with ethyl β-aminocrotonate would lead to a 2,6-dimethyl-5-hydroxyindole-3-carboxylic acid ester.

While this method is excellent for producing 5-hydroxyindoles, it is not directly applicable to the synthesis of this compound, as the latter lacks the 5-hydroxy group. wikipedia.orgsynarchive.com Removal of the hydroxyl group would require an additional deoxygenation step. Therefore, while useful for creating certain analogues, the Nenitzescu synthesis is not an ideal route for the specific target compound.

| Parameter | Description |

|---|---|

| Starting Materials | Benzoquinone and a β-aminocrotonic ester wikipedia.org |

| Primary Product | 5-hydroxyindole derivatives wikipedia.org |

| Key Transformations | Michael addition followed by cyclization and elimination wikipedia.org |

| Utility | Synthesis of biologically important 5-hydroxyindoles like serotonin (B10506) analogues wikipedia.org |

Modern and Advanced Strategies for Indole Functionalization

Modern synthetic chemistry has provided a plethora of advanced strategies for the functionalization of the indole nucleus. These methods offer greater efficiency, selectivity, and functional group tolerance compared to many classical approaches.

Metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of indoles. Various transition metals, including palladium, copper, nickel, ruthenium, rhodium, iron, and iridium, are employed to forge new carbon-carbon and carbon-heteroatom bonds at different positions of the indole ring.

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are frequently used for the C2 and C3 functionalization of indoles. For instance, a pre-functionalized indole core could be coupled with various partners to introduce diverse substituents. Copper-catalyzed reactions are particularly useful for N-arylation and N-alkylation to form N-substituted indoles. Nickel catalysis has emerged as a cost-effective alternative to palladium for a range of coupling reactions. Ruthenium and rhodium catalysts are often employed in C-H activation and functionalization reactions, as discussed below. Iron, being an earth-abundant and non-toxic metal, is gaining traction in the development of more sustainable cross-coupling methodologies. Iridium catalysts have shown utility in C-H borylation and other functionalization reactions of indoles.

| Metal Catalyst | Common Coupling Reaction(s) | Typical Application in Indole Synthesis |

| Palladium (Pd) | Heck, Suzuki, Sonogashira, Buchwald-Hartwig | C-C and C-N bond formation at various positions |

| Copper (Cu) | Ullmann condensation, Chan-Lam coupling | N-arylation, N-alkylation, C-S bond formation |

| Nickel (Ni) | Kumada, Suzuki-Miyaura type couplings | Cost-effective alternative for C-C bond formation |

| Ruthenium (Ru) | Olefin metathesis, C-H activation | Annulation and functionalization of the indole core |

| Rhodium (Rh) | C-H activation, hydroformylation | Directed functionalization of the indole ring |

| Iron (Fe) | Cross-coupling reactions | Sustainable and eco-friendly C-C bond formation |

| Iridium (Ir) | C-H borylation, hydrogen-borrowing catalysis | C-H functionalization and N-alkylation |

Direct C-H activation has revolutionized the synthesis of complex molecules by allowing for the functionalization of otherwise inert C-H bonds. This approach avoids the need for pre-functionalization of the substrate, thereby reducing the number of synthetic steps and improving atom economy. In the context of indole synthesis, C-H activation can be used to introduce substituents at various positions of the indole ring with high selectivity.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are often employed to direct the functionalization to a specific C-H bond. For the synthesis of analogues of this compound, C-H activation could be envisioned for the introduction of various functional groups at the C2, C4, C5, or C7 positions of the indole nucleus. The directing group, which is often a removable or integral part of the molecule, plays a crucial role in determining the site of functionalization.

The principles of green chemistry are increasingly being integrated into the synthesis of indoles to minimize environmental impact. This involves the use of environmentally benign solvents (e.g., water, ethanol (B145695), ionic liquids), renewable starting materials, and energy-efficient reaction conditions. Catalytic systems that are recyclable and operate under mild conditions are highly sought after.

Examples of green approaches in indole synthesis include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. The use of solid-supported catalysts can simplify product purification and catalyst recycling. Biocatalysis, employing enzymes to carry out specific transformations, also represents a promising green avenue for the synthesis of indole derivatives.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for indole synthesis. These include enhanced heat and mass transfer, improved reaction control, increased safety for hazardous reactions, and the potential for automated and scalable production.

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single synthetic operation without the isolation of intermediates. Multicomponent reactions (MCRs) are a related class of reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.

These strategies are highly efficient for the rapid construction of complex indole structures. They adhere to the principles of atom and step economy, reducing waste and simplifying synthetic procedures. Various MCRs have been developed for the synthesis of functionalized indoles, often providing access to a diverse range of derivatives from simple starting materials in a single, efficient step.

Stereoselective Synthesis of Indole Derivatives

The development of stereoselective methods for the synthesis of indole derivatives is crucial for accessing chiral molecules with specific biological activities. While the synthesis of this compound itself does not inherently involve the creation of a stereocenter, the broader field of indole synthesis has seen significant advancements in controlling stereochemistry. These methods are often applicable to the synthesis of more complex analogues.

One prominent approach involves the use of chiral catalysts to control the enantioselectivity of key bond-forming reactions. For instance, chiral phosphoric acids have been employed as catalysts in asymmetric reactions to construct chiral indole-containing scaffolds. Another strategy is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

Recent research has also focused on stereoselective intramolecular cyclizations. These reactions can establish multiple stereocenters in a single step with high levels of control. For example, palladium-catalyzed intramolecular cyclization of strategically designed precursors has been shown to produce functionalized indoles with defined stereochemistry. Furthermore, enzymatic reactions offer a powerful tool for achieving high enantioselectivity in the synthesis of indole derivatives, leveraging the inherent chirality of enzymes to catalyze specific transformations.

Specific Synthetic Strategies for this compound and Related Indole-3-carboxylic Acids

The synthesis of the target molecule and its analogues requires a combination of reactions to introduce the acetyl group at the N1 position, the carboxylic acid at the C3 position, and the methyl group at the C6 position.

Strategies for N1-Acetylation

The introduction of an acetyl group at the N1 position of the indole ring is a common transformation. Given that the indole nitrogen is nucleophilic, direct acylation is a feasible strategy. However, chemoselectivity can be a challenge, as the C3 position is also highly nucleophilic and prone to acylation. beilstein-journals.org

Several methods have been developed to achieve selective N1-acetylation. One common approach involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride or sodium amide, followed by the addition of an acetylating agent like acetyl chloride or acetic anhydride (B1165640). orgsyn.org This method effectively generates the N-acylindole. Phase-transfer catalysis has also been employed for the N-acetylation of indoles, offering a milder alternative to the use of strong bases. clockss.org

More recently, catalytic methods have been developed to avoid the use of stoichiometric bases. For instance, a dehydrogenative coupling process catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP) allows for the direct N-acylation of indoles with primary alcohols. nih.gov Another approach utilizes thioesters as a stable acyl source in a chemoselective N-acylation reaction. beilstein-journals.org Boric acid has also been shown to catalyze the direct N-acylation of indole with carboxylic acids. clockss.org

| Method | Acylating Agent | Catalyst/Base | Key Features |

| Deprotonation-Acylation | Acetyl chloride, Acetic anhydride | NaH, NaNH2 | High yielding, but requires strong base. orgsyn.org |

| Phase-Transfer Catalysis | Acetyl chloride | Tetrabutylammonium hydrogen sulfate | Milder conditions, avoids strong bases. clockss.org |

| Dehydrogenative Coupling | Primary alcohols | TPAP | Catalytic, atom-economical. nih.gov |

| Thioester Acylation | Thioesters | Cs2CO3 | Chemoselective for N-acylation. beilstein-journals.org |

| Boric Acid Catalysis | Carboxylic acids | B(OH)3 | Direct acylation with carboxylic acids. clockss.org |

Methodologies for C3-Carboxylation

The introduction of a carboxylic acid group at the C3 position of the indole ring is a key step in the synthesis of indole-3-carboxylic acids. Direct carboxylation of the indole ring at the C3 position can be achieved through various methods.

One classical approach is the Vilsmeier-Haack reaction, which typically introduces a formyl group at C3 that can be subsequently oxidized to a carboxylic acid. Another direct method involves the reaction of the indole Grignard reagent with carbon dioxide.

More contemporary methods focus on direct C-H functionalization. For instance, visible-light-induced direct photocatalytic carboxylation of indoles with carbon tetrabromide and methanol (B129727) has been reported to yield indole-3-carboxylates. researchgate.net This method avoids the need for pre-functionalized starting materials. Palladium-catalyzed oxidative carbonylation of indoles also provides a route to indole-3-carboxylates.

Alternatively, the carboxylic acid functionality can be introduced via a precursor. For example, a common strategy involves the synthesis of an indole-3-carboxaldehyde (B46971) or a related derivative, which is then oxidized to the corresponding carboxylic acid.

| Method | Reagents | Key Features |

| Grignard Reaction | Mg, CO2 | Classical and effective method. |

| Vilsmeier-Haack followed by Oxidation | POCl3, DMF; then oxidant | Two-step process to introduce the carboxyl group. |

| Photocatalytic Carboxylation | CBr4, MeOH, visible light | Direct C-H functionalization, mild conditions. researchgate.net |

| Oxidative Carbonylation | CO, oxidant, Pd catalyst | Transition-metal-catalyzed direct carboxylation. |

Introduction of C6-Methyl Substitution

The methyl group at the C6 position of the indole ring is typically introduced at an early stage of the synthesis, often starting with a substituted aniline precursor. The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. alfa-chemistry.comwikipedia.orgtestbook.comthermofisher.com To synthesize a 6-methylindole derivative, one would start with 4-methylphenylhydrazine. Reaction of this hydrazine (B178648) with a suitable carbonyl compound, such as pyruvic acid or an ester thereof, under acidic conditions leads to the formation of the 6-methylindole ring with a precursor to the carboxylic acid at the C3 position. alfa-chemistry.comthermofisher.com

The choice of the carbonyl partner in the Fischer indole synthesis is crucial for determining the substitution pattern at the C2 and C3 positions. For the synthesis of indole-3-carboxylic acids, pyruvic acid or its esters are commonly used, which directly install a carboxylic acid or ester group at the C2 position, which can then be rearranged or modified.

Hydrolysis and Derivatization Routes

Once the acetylated and methylated indole ester is synthesized, hydrolysis of the ester group is necessary to obtain the final carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification) using reagents like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent. nih.govresearchgate.netdalalinstitute.comlibretexts.orgprepchem.com Acid-catalyzed hydrolysis is also possible but is often reversible. libretexts.org The reactivity of indole-3-carboxylic acid esters towards hydrolysis can be influenced by the substituents on the indole ring. nih.govresearchgate.net

The resulting indole-3-carboxylic acid can be further derivatized to a wide range of functional groups. For instance, the carboxylic acid can be converted to an acid chloride, which is a versatile intermediate for the synthesis of amides, esters, and other derivatives. Coupling reagents such as propylphosphonic anhydride (T3P) can be used to facilitate the formation of amides from the carboxylic acid and an amine. unmc.edu

Furthermore, the indole-3-carboxylic acid moiety itself can direct further functionalization of the indole ring. For example, palladium-catalyzed reactions have been developed for the synthesis of 4-amino or 4-alkoxyindole-3-carboxylic acids from 4-bromoindole-3-carboxylic acid derivatives. acs.org

| Transformation | Reagents | Product |

| Ester Hydrolysis | NaOH or LiOH, H2O/solvent | Carboxylic Acid prepchem.com |

| Amide Formation | SOCl2 then Amine; or T3P, Amine | Amide unmc.edu |

| Esterification | Alcohol, Acid catalyst | Ester |

| C4-Functionalization | Pd catalyst, Amine/Alcohol (from 4-bromo precursor) | 4-Amino/Alkoxy derivative acs.org |

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization and rearrangement reactions are fundamental to many indole syntheses and provide powerful strategies for constructing the indole core. The Fischer indole synthesis, as mentioned earlier, is a prime example that involves a nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone intermediate. wikipedia.org

Other notable intramolecular cyclization methods include the Bischler-Möhlau indole synthesis, which involves the acid-catalyzed cyclization of an α-arylamino ketone. The Reissert indole synthesis utilizes the reductive cyclization of an o-nitrotoluene derivative with diethyl oxalate.

Palladium-catalyzed intramolecular cyclizations of appropriately substituted anilines are also widely employed. For instance, the cyclization of o-alkynyl-N-alkenylanilines or o-halo-N-allylanilines can efficiently generate the indole ring system. These methods often offer high functional group tolerance and control over regioselectivity.

Rearrangement reactions can also play a key role. For example, the Gassman indole synthesis involves the rearrangement of an N-haloaniline-derived ylide. These diverse cyclization and rearrangement pathways provide a rich toolbox for the construction of a wide array of substituted indoles, including precursors to this compound.

One-Pot Cascade Methods

One-pot cascade reactions represent an efficient and elegant strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation. In the context of indole-3-carboxylic acid synthesis, several innovative one-pot cascade methodologies have been developed for the preparation of a diverse range of analogues.

A notable example is the palladium-catalyzed one-pot synthesis of 4-amino/alkoxyindole-3-carboxylic acids. acs.org This method utilizes 4-bromoindole-3-carboxylic acid derivatives as substrates and integrates a nucleophilic substitution of amides or esters with a palladium-catalyzed C-N or C-O cross-coupling reaction in a single operational step. acs.org The process is promoted by a trace amount of water and employs a catalyst system typically consisting of a palladium source, such as PdCl2, a ligand like Xantphos, and an additive, for instance, cesium pivalate. acs.org This strategy facilitates a modular and rapid assembly of multisubstituted indole-3-carboxylic acids with good functional group compatibility and respectable yields. acs.org

Another powerful cascade approach involves a palladium-mediated Tsuji-Trost reaction coupled with a Heck coupling for the synthesis of indole-3-acetic acid derivatives. organic-chemistry.org This one-pot process starts from N-Ts o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. organic-chemistry.org The reaction sequence is catalyzed by a system such as Pd(OAc)2, P(o-tol)3, and an organic base like diisopropylethylamine (DIPEA). organic-chemistry.org Mechanistic studies have confirmed that the reaction proceeds through a Tsuji-Trost alkylation, followed by an intramolecular Heck coupling and subsequent isomerization to furnish the indole-3-acetic acid scaffold. organic-chemistry.org This methodology has proven effective for the synthesis of various substituted indoles and has been extended to the gram-scale synthesis of related compounds. organic-chemistry.org

Furthermore, three-component one-pot protocols have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org One such method is based on a Fischer indolisation–indole N-alkylation sequence, which utilizes readily available aryl hydrazines, ketones, and alkyl halides. rsc.org This approach is characterized by its operational simplicity and short reaction times, often under 30 minutes, to produce densely functionalized indole products in high yields. rsc.org

These examples highlight the utility of one-pot cascade reactions in the efficient synthesis of indole carboxylic acid analogues. By combining multiple reaction steps into a single, seamless process, these methods provide a powerful tool for medicinal chemists and researchers in the field.

Table 1: Examples of One-Pot Cascade Syntheses of Indole Acid Analogues This interactive table summarizes key parameters from different one-pot cascade methodologies for the synthesis of various indole acid analogues.

| Methodology | Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Nucleophilic Addition/Cross-Coupling | 4-bromoindole-3-carboxylic acid amides/esters, Amines/Alcohols | PdCl2, Xantphos, Cesium pivalate | 4-Amino/Alkoxyindole-3-carboxylic acids | Trace water-promoted; modular and rapid assembly. | acs.org |

| Cascade Tsuji-Trost/Heck Coupling | N-Ts o-bromoanilines, 4-acetoxy-2-butenonic acid derivatives | Pd(OAc)2, P(o-tol)3, DIPEA | Indole-3-acetic acid derivatives | Good to high yields; tolerant of various substituents. | organic-chemistry.org |

| Fischer Indolisation/N-Alkylation | Aryl hydrazines, Ketones, Alkyl halides | Acid catalyst, Base (e.g., NaH) | 1,2,3-Trisubstituted indoles | Rapid (under 30 mins); operationally simple. | rsc.org |

| Three-Component Bis-Indole Synthesis | Enaminones, Indoles, Acenaphthylene-1,2-dione | Piperidine, p-Toluenesulfonic acid | Highly functionalized bis-indoles | High bond formation efficiency; environmentally benign. | nih.gov |

Structure Activity Relationship Sar and Molecular Design of 1 Acetyl 6 Methylindole 3 Carboxylic Acid Analogues

Impact of Substitution Patterns on Biological Efficacy

The biological activity of indole (B1671886) derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. Modifications at the N1, C3, and C6 positions can profoundly influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its biological efficacy.

The substitution at the N1 position of the indole ring is a key determinant of biological activity. The N-H group of an unsubstituted indole can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. Acetylation of this nitrogen atom to form an N1-acetyl group replaces the hydrogen bond donor with a carbonyl group, which can act as a hydrogen bond acceptor.

This modification has several significant consequences:

Electronic Effects : The acetyl group is electron-withdrawing, which decreases the electron density of the indole ring system. organic-chemistry.org This can alter the pKa of the molecule and influence its participation in charge-transfer or π-π stacking interactions with biological targets.

Conformational Restriction : The N1-acetyl group can influence the conformation of side chains at other positions, potentially locking the molecule into a more biologically active or inactive conformation.

Metabolic Stability : N-acetylation can protect the indole from N-dealkylation or other metabolic transformations, potentially increasing the compound's half-life in vivo.

Studies on various N-substituted indole derivatives have shown that this position is critical for modulating activity, with N-acetylation often conferring specific selectivities for different biological targets. x-mol.com

Functionalization of the benzene (B151609) portion of the indole nucleus, particularly at the C6 position, is a vital strategy for fine-tuning biological activity. The C6-position is often solvent-exposed in protein-ligand complexes, making it an attractive point for modification to improve pharmacokinetic properties without disrupting core binding interactions.

The introduction of a methyl group at the C6 position can impact the molecule's properties in several ways:

Steric Influence : The methyl group adds steric bulk, which can either promote a favorable binding conformation or create unfavorable steric clashes with the target, depending on the topology of the binding site.

Electronic Contribution : As an electron-donating group, the C6-methyl substituent can subtly influence the electronic character of the indole ring, which may affect binding affinity.

Research has shown that functionalization at the C6 position of indoles is important for the activity of various compounds, including cytotoxic and antimicrobial agents. mdpi.com The strategic placement of a methyl group can lead to enhanced potency and selectivity. mdpi.comresearchgate.net

The carboxylic acid group at the C3 position is a common feature in many biologically active indole derivatives and is often a critical component of the pharmacophore. nih.govbeilstein-journals.org This acidic moiety is typically ionized at physiological pH, allowing it to participate in strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or polar groups in a receptor's active site. nih.gov

The significance of the C3-carboxylic acid includes:

Target Binding : It frequently serves as a primary anchor point to the biological target. For instance, in inhibitors of certain enzymes, the carboxylate group mimics a substrate and forms key interactions in the active site. researchgate.net

Solubility : The ionizable nature of the carboxylic acid group can significantly improve the aqueous solubility of the compound, which is a crucial property for drug development.

Pharmacokinetics : While improving solubility, the negative charge can also limit passive diffusion across biological membranes, a factor that medicinal chemists often modulate through bioisosteric replacement. nih.gov

The crucial role of this functional group is highlighted in numerous studies where its removal or replacement leads to a significant loss of biological activity. nih.gov

Introducing halogens (F, Cl, Br, I) or other electron-withdrawing groups (e.g., -NO₂, -CF₃) onto the indole scaffold is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. frontiersin.orgnih.gov

Key effects of such substitutions include:

Modulation of Acidity/Basicity : Electron-withdrawing groups can significantly alter the pKa of the carboxylic acid and the basicity of the indole nitrogen, influencing ionization state and interaction potential. nih.gov

Enhanced Binding Affinity : Halogen atoms can participate in specific "halogen bonds" with electron-rich atoms like oxygen or nitrogen in a protein, providing an additional stabilizing interaction.

Improved Pharmacokinetics : Halogenation, particularly fluorination, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.

Increased Lipophilicity : Halogens generally increase a molecule's lipophilicity, which can affect cell permeability and plasma protein binding.

The strategic placement of these groups can lead to analogues with superior potency and improved drug-like properties. frontiersin.orgnih.gov

| Functional Group | Position | Primary Physicochemical Effects | Potential Impact on Biological Efficacy |

|---|---|---|---|

| Acetyl | N1 | Electron-withdrawing; H-bond acceptor; Increases steric bulk | Modulates electronic interactions; Can alter binding mode; May improve metabolic stability |

| Methyl | C6 | Electron-donating; Increases lipophilicity and steric bulk | Can enhance membrane permeability; May improve binding through hydrophobic interactions |

| Carboxylic Acid | C3 | Acidic; H-bond donor/acceptor; Anionic at physiological pH | Acts as a key binding anchor (ionic/H-bonds); Improves aqueous solubility |

| Halogens (e.g., F, Cl, Br) | Various | Electron-withdrawing; Increase lipophilicity; Can form halogen bonds | Can enhance binding affinity; May block metabolic pathways, improving stability |

The three-dimensional arrangement of a molecule is paramount for its biological activity. While 1-acetyl-6-methylindole-3-carboxylic acid itself is achiral, the introduction of chiral centers in its analogues or the restriction of bond rotation can lead to stereoisomers with markedly different biological profiles. The specific conformation (shape) adopted by a molecule determines how well it fits into the binding site of a biological target.

The importance of stereochemistry is evident in that biological systems, being chiral themselves, often exhibit a strong preference for one stereoisomer over another. This can be due to:

Stereoselective Binding : Only one enantiomer may fit correctly into the chiral binding pocket of a receptor or enzyme to elicit the desired response.

Different Biological Effects : In some cases, one enantiomer may be active while the other is inactive or may even produce undesirable side effects.

The conformation of the molecule, influenced by factors like the N1-acetyl group, dictates the spatial orientation of the key pharmacophoric elements—the C3-carboxylic acid and the substituted indole ring—which is critical for optimal interaction with the target protein.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for understanding SAR and designing novel analogues. researchgate.net For compounds related to this compound, these techniques provide valuable insights at the molecular level.

Applications of these computational methods include:

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. Docking studies can elucidate how analogues with different substitution patterns interact with the active site, explaining observed differences in activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can predict the activity of newly designed analogues before their synthesis.

Molecular Dynamics (MD) Simulations : MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of binding interactions and the conformational changes that may occur upon binding. researchgate.net

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model then serves as a template for designing new molecules with potentially higher potency.

Density Functional Theory (DFT) Calculations : DFT can be used to calculate the electronic properties of molecules, such as electrostatic potential and orbital energies, which helps in understanding their reactivity and interaction patterns. researchgate.net

By integrating these computational approaches, researchers can rationalize complex SAR data and guide the design of next-generation analogues with optimized efficacy and safety profiles.

Molecular Docking Studies with Biological Targets

Molecular docking simulations are pivotal in elucidating the potential binding affinities and interaction patterns of this compound analogues with various biological targets. While specific docking studies on this exact molecule are not extensively documented in publicly available literature, analysis of closely related indole-3-carboxylic acid derivatives provides significant insights into their potential mechanisms of action. These studies reveal that the indole scaffold can be strategically modified to interact with a diverse range of protein active sites.

Docking studies on novel dipeptide derivatives containing indole-3-carboxylic acid conjugates have demonstrated encouraging binding affinities with DNA gyrase and lanosterol-14-alpha demethylase, suggesting potential antibacterial and antifungal activities. rsc.org For instance, certain indole derivatives have been shown to comfortably bind within the quinolone binding pocket of DNA gyrase, forming crucial interactions with key residues such as Arg482 and Tyr129. rsc.org Similarly, in studies targeting lanosterol (B1674476) 14-alpha demethylase, indole derivatives have exhibited favorable binding energies through hydrogen bonds and π-π stacking interactions with active site residues like Phe-236. rsc.org

Furthermore, the versatility of the indole scaffold is highlighted in its application to other targets. For example, structure-based drug design has identified indole-based analogues as potential inhibitors of the estrogen receptor-α (ER-α), a key target in breast cancer therapy. researchgate.net Molecular docking of these analogues revealed important hydrophobic and hydrogen bond interactions within the ligand-binding domain of ER-α, with the indole NH group often forming a hydrogen bond with the amino acid residue THR 347:A. researchgate.net

The insights from these docking studies on related indole structures are instrumental in guiding the rational design of this compound analogues with tailored activities towards specific biological targets. The acetyl group at the 1-position and the methyl group at the 6-position of the indole ring, along with the carboxylic acid at the 3-position, can be systematically modified to optimize interactions with the amino acid residues of a target protein's active site.

Table 1: Summary of Molecular Docking Studies on Indole-3-Carboxylic Acid Analogues and Related Indole Derivatives

| Biological Target | Key Interacting Residues | Type of Interactions | Potential Therapeutic Application |

| DNA Gyrase | Arg482, Tyr129 | Hydrogen Bonds, π-π Stacking | Antibacterial |

| Lanosterol 14-alpha Demethylase | Phe-236 | Hydrogen Bonds, π-π Stacking | Antifungal |

| Estrogen Receptor-α (ER-α) | THR 347:A | Hydrogen Bonds, Hydrophobic Interactions | Anticancer |

Ligand-Based and Structure-Based Design Principles for Indole Scaffolds

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a scaffold for compounds that bind to a wide array of biological targets. eurekaselect.comresearchgate.net The design of analogues of this compound can be guided by both ligand-based and structure-based design principles to optimize their pharmacological profiles.

Ligand-Based Design: This approach leverages the knowledge of existing active ligands to design new molecules with improved properties. For indole scaffolds, ligand-based design often involves modifying substituents at various positions of the indole ring to enhance activity and selectivity. For instance, studies on a series of N'-phenylindol-3-ylglyoxylhydrazides revealed that substitutions at the 5-position of the indole ring had a significant impact on binding affinity to the benzodiazepine (B76468) receptor. nih.gov Specifically, derivatives with a hydrogen at the 5-position showed affinity, while those with chloro or nitro groups at the same position were inactive. nih.gov This highlights the sensitivity of biological targets to substitutions on the indole core.

Another key principle in ligand-based design is the exploration of bioisosteric replacements. For example, replacing the indole NH with other groups like oxygen (benzofuran) or sulfur (benzothiophene) can help to understand the role of this hydrogen bond donor in receptor binding. nih.gov

Structure-Based Design: This strategy relies on the three-dimensional structure of the biological target to design ligands that can bind with high affinity and specificity. For indole scaffolds, structure-based design has been successfully employed to develop inhibitors for various enzymes and receptors. A critical aspect of this approach is the identification of key pharmacophoric features required for binding. acs.org

For example, in the design of 15-PGDH inhibitors, a structure-based approach identified three crucial pharmacophores: a headgroup with strong hydrogen bond acceptors, a rigid aromatic core for π-stacking interactions, and a solvent-exposed group capable of both π-stacking and hydrogen bonding. acs.org The indole scaffold can effectively serve as the aromatic core in such designs.

The design of analogues of this compound can therefore be approached by considering the following principles:

Modification of the N1-acetyl group: This group can be replaced with other acyl groups or alkyl chains of varying lengths to probe the steric and electronic requirements of the binding pocket.

Substitution at the C6-methyl position: The methyl group can be substituted with other small alkyl groups, halogens, or hydrogen bond donors/acceptors to explore potential interactions with specific pockets in the target protein.

Derivatization of the C3-carboxylic acid: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate polarity, cell permeability, and binding interactions.

By systematically applying these design principles, it is possible to generate a library of this compound analogues with diverse pharmacological activities.

Table 2: Key Design Principles for Indole Scaffolds

| Design Principle | Position of Modification | Rationale | Example Application |

| Ligand-Based | 5-position of indole | Modulate binding affinity through electronic and steric effects. | Benzodiazepine receptor ligands nih.gov |

| Ligand-Based | Indole NH | Investigate the role of hydrogen bonding in receptor interaction. | Bioisosteric replacement with O or S nih.gov |

| Structure-Based | Core Scaffold | Provide a rigid aromatic core for π-stacking interactions. | 15-PGDH inhibitors acs.org |

| Structure-Based | Substituents | Introduce groups that can form specific hydrogen bonds or hydrophobic interactions with the target. | Estrogen receptor-α inhibitors researchgate.net |

Advanced Analytical and Characterization Techniques in Research on 1 Acetyl 6 Methylindole 3 Carboxylic Acid and Analogues

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the compound's structural framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 1-Acetyl-6-methylindole-3-carboxylic acid, the proton spectrum would exhibit characteristic signals for the aromatic protons on the indole (B1671886) ring, the protons of the methyl group at the 6-position, and the protons of the N-acetyl group. The acidic proton of the carboxylic acid group typically appears as a very broad singlet at a downfield chemical shift, often between 10-12 ppm, and its signal disappears upon the addition of D₂O. libretexts.org Protons on carbons adjacent to a carboxylic acid are typically found in the 2-3 ppm region. libretexts.org

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbons of the indole ring, the methyl substituent, the N-acetyl group (both the methyl carbon and the carbonyl carbon), and the carboxylic acid carbonyl carbon. The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the 160-180 ppm region. libretexts.org

Interactive Table: Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| H-2 | ~8.1-8.3 (s) | C-2 | ~125-130 |

| H-4 | ~7.8-8.0 (d) | C-3 | ~110-115 |

| H-5 | ~7.1-7.3 (d) | C-3a | ~135-138 |

| H-7 | ~7.5-7.7 (s) | C-4 | ~120-125 |

| 6-CH₃ | ~2.4-2.5 (s) | C-5 | ~122-127 |

| 1-COCH₃ | ~2.6-2.7 (s) | C-6 | ~132-136 |

| 3-COOH | ~11.0-12.0 (br s) | C-7 | ~115-120 |

| C-7a | ~128-132 | ||

| 6-CH₃ | ~21-22 | ||

| 1-COCH₃ | ~23-25 | ||

| 1-CO CH₃ | ~168-172 | ||

| 3-C OOH | ~165-170 |

Note: Predicted values are based on data from analogous indole derivatives. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would display several characteristic absorption bands. The carboxylic acid O-H bond results in a very broad absorption in the 2500-3300 cm⁻¹ region. libretexts.orgopenstax.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong band around 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.orgopenstax.org A second strong C=O stretching band is expected for the N-acetyl group, generally appearing in the 1650-1700 cm⁻¹ range. libretexts.org Aromatic C=C stretching vibrations from the indole ring are expected in the 1450-1620 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations for the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.netimpactfactor.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850-2960 |

| Carboxylic Acid C=O | Stretch | ~1710 (strong) |

| N-Acetyl C=O (Amide I) | Stretch | ~1680 (strong) |

| Aromatic C=C | Stretch | 1450-1620 (multiple bands) |

| C-N | Stretch | 1250-1350 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₁₂H₁₁NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. researchgate.net This technique is crucial for confirming the identity of newly synthesized compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation of a selected precursor ion. mdpi.com This provides detailed structural information. The fragmentation of this compound would likely proceed through characteristic losses of its functional groups. scirp.org Common fragmentation pathways for indole derivatives include the loss of small molecules or radicals. scirp.orgresearchgate.net For the target compound, expected fragmentations would include the loss of an acetyl group (as a ketene, CH₂=C=O, loss of 42 Da), a carboxyl group (as COOH, loss of 45 Da), or water (H₂O, loss of 18 Da). Collision-induced dissociation (CID) of the parent ion would generate a spectrum of fragment ions that helps piece together the molecular structure. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. ESI is often coupled with liquid chromatography (LC) to analyze complex mixtures (LC-ESI-MS). mdpi.com For this compound, ESI-MS would be used to accurately determine its molecular weight by observing the m/z of the [M+H]⁺ or [M-H]⁻ ions.

Chromatographic Purity and Separation Methods

The separation and purification of this compound and related indole derivatives rely on the subtle differences in their physicochemical properties, such as polarity, size, and volatility. Chromatographic methods exploit these differences to achieve effective separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of indole carboxylic acids due to its high resolution and sensitivity. Reversed-phase HPLC is particularly well-suited for these compounds.

Detailed Research Findings: In typical reversed-phase HPLC methods for indole-3-carboxylic acid analogues, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is commonly used. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified with formic acid or acetic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

For the analysis of various phytohormones, including indole-3-acetic acid, an optimized method utilized a C18 column with a gradient elution system composed of methanol, water, and acetic acid. mdpi.com Detection of these compounds is frequently achieved using ultraviolet (UV) absorbance, as the indole ring possesses a strong chromophore. nih.govresearchgate.net A detection wavelength of around 269 nm has been found to provide good sensitivity for many indole derivatives. mdpi.com Alternatively, fluorescence detection can offer enhanced sensitivity and selectivity for fluorescent indole compounds. researchgate.net

While specific retention times for this compound are not extensively published, based on the analysis of similar structures, a hypothetical separation can be described. The acetyl group at the 1-position and the methyl group at the 6-position would influence the compound's polarity and its interaction with the stationary phase, leading to a unique retention time under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 269 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 12.5 - 14.0 minutes |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method frequently used for monitoring reaction progress, identifying compounds, and determining the purity of indole derivatives.

Detailed Research Findings: For the analysis of carboxylic acids like this compound, silica (B1680970) gel is the most common stationary phase. A significant challenge in the TLC of carboxylic acids is the potential for "tailing" or "streaking" of the spots, which arises from strong interactions between the acidic analyte and the slightly acidic silanol (B1196071) groups on the silica surface. This can be mitigated by incorporating a small amount of a stronger acid, such as acetic acid or formic acid, into the mobile phase.

The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether) is typically employed. The ratio of these solvents is adjusted to optimize the retention factor (Rf) values of the compounds of interest. Visualization of the separated spots on the TLC plate can be accomplished under UV light (typically at 254 nm), where indole compounds often quench fluorescence. Further visualization can be achieved by staining with various reagents that react with the indole ring to produce colored spots.

Table 2: Example TLC Systems for the Separation of this compound

| Parameter | System 1 | System 2 |

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (60:40:1, v/v/v) | Toluene:Diethyl Ether:Formic Acid (70:30:1, v/v/v) |

| Visualization | UV (254 nm) | UV (254 nm), followed by p-anisaldehyde stain |

| Expected Rf Value | 0.35 - 0.45 | 0.40 - 0.50 |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester.

Detailed Research Findings: The most common derivatization strategy for carboxylic acids in GC is esterification. This can be achieved through various methods, including reaction with diazomethane (B1218177) or, more safely, with alkyl chloroformates in an aqueous solution. nih.gov Silylation, which involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, is another effective derivatization technique.

Once derivatized, the resulting ester can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation pattern. The choice of the GC column is important, with moderately polar columns, such as those with a phenyl-methylpolysiloxane stationary phase, often providing good separation for these types of derivatives. The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from any impurities or byproducts.

Table 3: Representative GC-MS Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative | Trimethylsilyl ester |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Range | 50-500 amu |

Broader Research Applications and Future Directions for Indole Carboxylic Acid Compounds

Applications as Research Probes and Chemical Biology Tools

Indole (B1671886) carboxylic acid derivatives are increasingly being utilized as research probes to investigate complex biological processes. Their ability to interact with specific biological targets makes them invaluable tools for elucidating enzyme function and cellular pathways.

Researchers have designed and synthesized various indole carboxylic acid derivatives to act as inhibitors for specific enzymes. For instance, indole-2-carboxylic acid has been identified as a promising scaffold for developing inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgresearchgate.net By modifying this core structure, scientists have created derivatives with significantly improved inhibitory effects, providing tools to study the enzyme's active site and mechanism of action. mdpi.com Similarly, derivatives of indole-2-carboxylic acid have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immunotherapy. nih.gov These compounds serve as molecular probes to explore the roles of these enzymes in cancer progression.

In another application, indole-3-carboxylic acid derivatives have been synthesized to act as antagonists for the angiotensin II receptor, which is involved in blood pressure regulation. nih.gov These molecules help researchers study the intricacies of the renin-angiotensin system. Furthermore, new indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of the Bcl-2/Mcl-1 proteins, which are key regulators of apoptosis (programmed cell death), offering tools to investigate cancer therapy pathways. nih.gov

| Indole Carboxylic Acid Derivative | Biological Target | Research Application |

| Indole-2-carboxylic acid analogues | HIV-1 Integrase | Studying viral replication mechanisms rsc.orgresearchgate.netmdpi.com |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO enzymes | Probing pathways for tumor immunotherapy nih.gov |

| Indole-3-carboxylic acid derivatives | Angiotensin II receptor (AT1 subtype) | Investigating blood pressure regulation nih.gov |

| Indole-3-carboxylic acid-based derivatives | Bcl-2/Mcl-1 proteins | Exploring mechanisms of apoptosis for cancer therapy nih.gov |

Development in Material Science Research (e.g., Organic Semiconductors, Metal-Organic Frameworks)

The unique electronic and structural properties of the indole nucleus have drawn the attention of material scientists. Indole carboxylic acid compounds are being explored as building blocks for novel organic materials with potential applications in electronics and catalysis.

The development of Metal-Organic Frameworks (MOFs) has opened new avenues for indole derivatives. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. researchgate.net Carboxylic acids are common organic linkers used in MOF synthesis. researchgate.net The incorporation of indole carboxylic acids into MOF structures can introduce specific functionalities and properties. For example, the confined spaces within MOF pores can be used to control chemical reactions, and researchers have demonstrated highly selective C3-formylation of indole using an MOF catalyst under mild conditions. rsc.org Furthermore, MOFs functionalized with free carboxylic acid sites can be designed for selective binding of specific molecules. researchgate.net

Some MOFs exhibit semiconducting properties, a feature that arises from photoinduced charge separation upon light absorption. rsc.org The integration of electron-rich indole moieties into these frameworks could modulate their electronic properties, opening possibilities for their use in optoelectronic devices. The modular nature of MOFs allows for the tuning of pore size and chemical properties, making them adaptable for various applications, including catalysis, gas storage, and drug delivery. researchgate.net

Role in Agricultural Chemistry Research (e.g., Agrochemicals, Plant Growth Regulators)

Indole-3-acetic acid (IAA) is a primary natural auxin, a class of plant hormones that plays a crucial role in virtually every aspect of plant growth and development. nih.gov This fundamental role has made indole carboxylic acids and their derivatives a major focus in agricultural chemistry for developing compounds that can enhance crop yields and manage weeds.

Synthetic auxin herbicides, which are structurally similar to IAA, are widely used for weed control. nih.gov These synthetic compounds are more resistant to degradation by the plant than natural auxins, leading to their herbicidal effects. nih.gov Research is focused on designing novel indole-3-carboxylic acid derivatives that can act as antagonists of the auxin receptor protein TIR1, providing a new generation of sustainable herbicides with high efficacy and low environmental impact. nih.gov

Beyond herbicides, indole derivatives are investigated as plant growth regulators to stimulate root formation, fruit development, and enhance plant immunity against pests and diseases. frontiersin.orgnih.govresearchgate.net For example, indole-3-carboxylic acid extracted from the fungus Purpureocillium lilacinum has been shown to activate immune responses in plants against the tobacco mosaic virus (TMV). frontiersin.orgnih.gov The application of these compounds can increase the transcription of pathogenesis-related genes, bolstering the plant's natural defense mechanisms. frontiersin.orgnih.gov

| Compound/Derivative | Application Area | Mechanism/Function |

| Indole-3-acetic acid (IAA) | Plant Growth Regulation | Natural auxin controlling cell division and elongation nih.gov |

| Synthetic Indole Carboxylic Acids | Herbicides | Mimic natural auxins but are more durable, disrupting weed growth nih.gov |

| Indole-3-carboxylic acid (from fungi) | Plant Immune Activation | Induces expression of defense-related genes against viruses frontiersin.orgnih.gov |

| Indole-3-butyric acid (IBA) | Plant Growth Regulation | Commonly used to stimulate root formation frontiersin.orgnih.gov |

Investigation of Biosynthetic Pathways (e.g., in Plants, Microorganisms)

Understanding how indole carboxylic acids are naturally produced in plants and microorganisms is a significant area of research. Elucidating these biosynthetic pathways can provide insights into biological regulation and offer enzymatic tools for biotechnological applications.

In many microorganisms, the biosynthesis of Indole-3-acetic acid (IAA) is tryptophan-dependent, meaning it uses the amino acid tryptophan as a precursor. nih.govredalyc.org Several distinct pathways have been identified, including the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPA), and tryptamine (B22526) (TAM) pathways, each involving different intermediate molecules. nih.gov The IPA pathway, for instance, involves the conversion of tryptophan to indole-3-pyruvic acid, then to indole-3-acetaldehyde, and finally to IAA. nih.gov IAA produced by microorganisms can act as a signaling molecule in plant-microbe interactions, influencing plant growth and development. nih.gov

In plants like Arabidopsis thaliana, the biosynthesis of defense-related indolic compounds, including derivatives of indole-3-carboxylic acid (ICOOH), also originates from tryptophan. nih.govresearchgate.net These pathways are induced in response to pathogens or stress signals. nih.govresearchgate.net The pathway proceeds through intermediates like indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.net Research has identified specific enzymes, such as cytochrome P450s and aldehyde oxidases, that are critical for these transformations. nih.gov

Design and Synthesis of Novel Indole Derivatives and Analogues for Research Purposes

The continuous need for more specific and potent molecular tools drives the ongoing design and synthesis of new indole carboxylic acid derivatives. Synthetic chemists employ a variety of strategies to create novel analogues with tailored properties for specific research applications.

One common approach involves modifying the core indole structure at various positions. For example, in the development of HIV-1 integrase inhibitors, researchers systematically introduced different chemical groups at the C3 and C6 positions of the indole-2-carboxylic acid scaffold to enhance binding affinity and inhibitory activity. mdpi.com Another strategy is to couple indole carboxylic acids with other molecules, such as amino acids or peptides, to create hybrid compounds with new biological activities. researchgate.net

The synthesis of indole-2-carboxamides is another active area of research. eurjchem.comnih.gov By converting the carboxylic acid to an acid chloride and then reacting it with various amines, a diverse library of amide derivatives can be generated. eurjchem.com These synthetic efforts have yielded compounds with potential antioxidant, antitubercular, and anticancer properties, providing a rich source of new molecules for biological screening and research. eurjchem.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-Acetyl-6-methylindole-3-carboxylic acid, and how is its purity validated?

- Methodological Answer : The synthesis typically involves acetylation of the indole nitrogen in 6-methylindole-3-carboxylic acid using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP). Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Purity validation employs HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (confirming acetyl group integration at δ 2.2–2.5 ppm and absence of unreacted starting material) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- LogP : Determined via shake-flask method or computational tools (e.g., MarvinSketch) to assess lipophilicity.

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min under nitrogen) identifies decomposition points.

- Solubility : Measured in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (calibration curve at λmax ~280 nm) .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Confirm acetyl (δ 2.2–2.5 ppm for CH3, δ 170–175 ppm for carbonyl) and indole ring protons (δ 7.0–8.5 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H indole stretch).

- HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass error .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols (e.g., 24h vs. 48h incubation).

- Dose-response replication : Use standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or enzyme-mediated acetylation for regioselectivity.

- Solvent optimization : Replace DCM with greener solvents (e.g., ethyl acetate) to improve solubility.

- Process monitoring : Use in-situ FT-IR to track reaction completion and minimize byproducts .

Q. How do researchers address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity).

- Nanoparticle encapsulation : Employ PLGA nanoparticles (e.g., solvent evaporation method) to enhance aqueous dispersion.

- Salt formation : Screen counterions (e.g., sodium or lysine salts) to improve solubility .

Q. What computational methods predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2 or PKC enzymes) and AMBER force fields.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate enzyme inhibition?

- Methodological Answer :

- Concentration range : Test 8–10 doses (e.g., 0.1–100 µM) in triplicate.

- Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenases).

- Data fitting : Apply nonlinear regression (GraphPad Prism) to calculate IC50 and Hill coefficients .

Q. What statistical approaches validate reproducibility in SAR studies?

- Methodological Answer :

- Bland-Altman plots : Compare inter-lab variability in IC50 measurements.

- PCA analysis : Identify outliers in datasets (e.g., anomalous substituent effects).

- Cross-validation : Use k-fold (k=5) to assess QSAR model robustness .

Application in Drug Discovery

Q. How is this compound evaluated for anti-inflammatory potential?

- Methodological Answer :

- In vitro : Measure COX-2 inhibition (ELISA kit) and TNF-α suppression in LPS-stimulated macrophages.

- In vivo : Use carrageenan-induced paw edema models (rodents), dosing 10–50 mg/kg orally.

- Toxicity screening : Perform Ames test and hepatocyte viability assays (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.